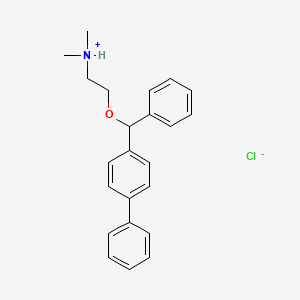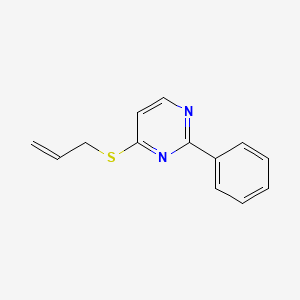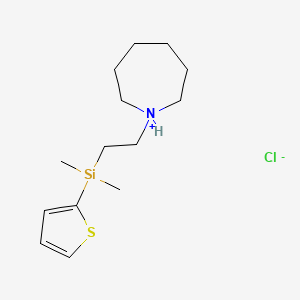
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an ethylamine group attached to a biphenyl structure, which is further substituted with a phenyl group and a methoxy group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride typically involves multiple steps:
Formation of the Biphenyl Structure: This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The biphenyl compound can be further reacted with methanol in the presence of a strong acid to introduce the methoxy group.
Attachment of the Ethylamine Group: The final step involves the reaction of the biphenyl compound with ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
Methoxyphenethylamine: Contains a methoxy group, similar to the target compound.
Biphenylamine: Shares the biphenyl structure but lacks the methoxy and phenyl substitutions.
Uniqueness
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
63919-06-2 |
|---|---|
Formule moléculaire |
C23H26ClNO |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
dimethyl-[2-[phenyl-(4-phenylphenyl)methoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C23H25NO.ClH/c1-24(2)17-18-25-23(21-11-7-4-8-12-21)22-15-13-20(14-16-22)19-9-5-3-6-10-19;/h3-16,23H,17-18H2,1-2H3;1H |
Clé InChI |
GGPYDICFDBGVIV-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)





![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)




![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
